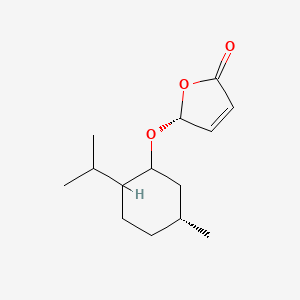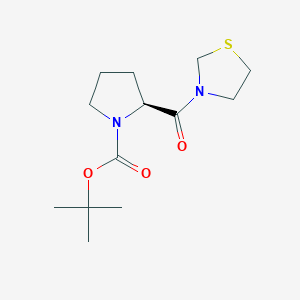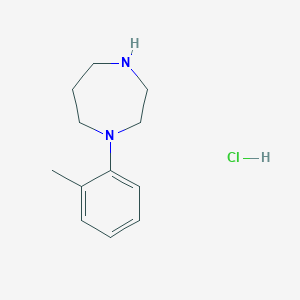
1-(2-Methylphenyl)homopiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse pharmacological properties. This compound is of particular interest in the field of medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of 1-(2-Methylphenyl)homopiperazine hydrochloride typically involves the reaction of 2-methylphenylamine with homopiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)homopiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can have significant pharmacological activities.
Applications De Recherche Scientifique
1-(2-Methylphenyl)homopiperazine hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)homopiperazine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also interact with enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group instead of a methyl group, which can influence its pharmacological properties.
1-(4-Chlorophenyl)piperazine hydrochloride: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: The dichloro substitution can enhance the compound’s potency and specificity for certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;/h2-3,5-6,13H,4,7-10H2,1H3;1H |
Clé InChI |
IJDZUUDKIUAHIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
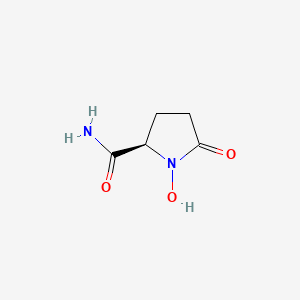
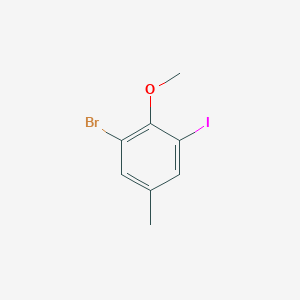
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
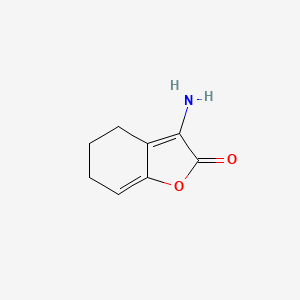
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
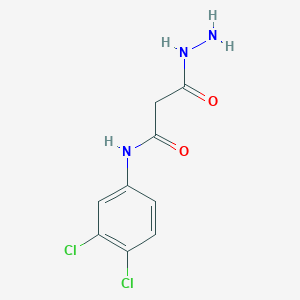
![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)

